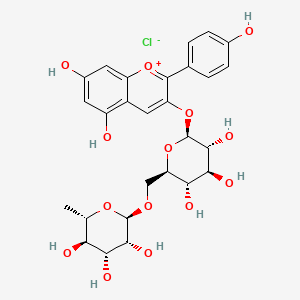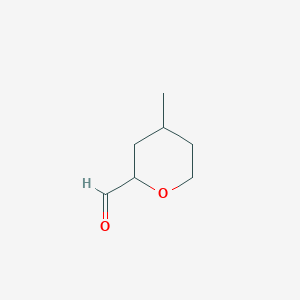![molecular formula C12H14N2O B12435263 1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine CAS No. 1016536-64-3](/img/structure/B12435263.png)
1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine is an organic compound that features a hydrazine functional group attached to a methoxynaphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine typically involves the reaction of 6-methoxynaphthalene-2-carbaldehyde with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The methoxynaphthalene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazones or amines.
Substitution: Various substituted methoxynaphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the modulation of specific biological pathways.
Mecanismo De Acción
The mechanism of action of 1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-2-naphthylamine: Similar structure but lacks the hydrazine group.
6-Methoxy-2-naphthaldehyde: Precursor in the synthesis of 1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine.
6-Methoxy-2-naphthylhydrazine: Similar compound with slight structural variations.
Uniqueness
This compound is unique due to the presence of both the methoxynaphthalene moiety and the hydrazine functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1016536-64-3 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
(6-methoxynaphthalen-2-yl)methylhydrazine |
InChI |
InChI=1S/C12H14N2O/c1-15-12-5-4-10-6-9(8-14-13)2-3-11(10)7-12/h2-7,14H,8,13H2,1H3 |
Clave InChI |
VCFZHVDNSOUPCH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(C=C2)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Hydroxy-2-(4-hydroxyphenyl)ethyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12435186.png)
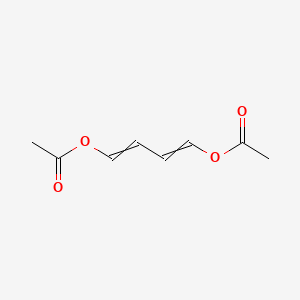
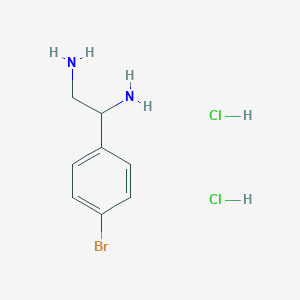
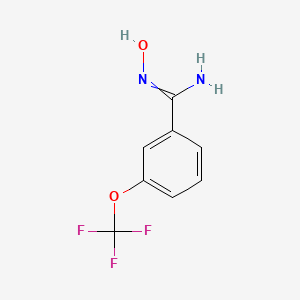
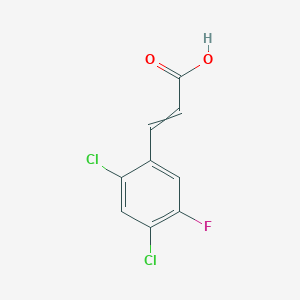


![N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine](/img/structure/B12435248.png)

